

NPS-2143: A Calcilytic Agent in Osteoporosis Research

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Compound of Interest

Compound Name: NPS-2143

Cat. No.: B1680073

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Abstract

NPS-2143, also known as SB-262470A, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in osteoporosis research.[1][2] As a "calcilytic" agent, **NPS-2143** functions by blocking the CaSR in the parathyroid gland, which in turn stimulates the secretion of endogenous parathyroid hormone (PTH).[2][3] PTH is a crucial regulator of calcium homeostasis and a known anabolic agent for bone.[3] This guide provides a comprehensive overview of **NPS-2143**, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and its potential as a novel therapeutic approach for osteoporosis.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current treatments predominantly consist of antiresorptive agents that slow bone loss. However, there is a significant need for anabolic therapies that can stimulate new bone formation and restore lost bone mass. Parathyroid hormone (PTH) is an established bone anabolic agent, but its therapeutic use is limited by the requirement for parenteral administration.[3] **NPS-2143** represents a promising orally active small molecule that can stimulate the pulsatile release of endogenous PTH, potentially offering a more convenient and effective treatment strategy for osteoporosis.[3][4]

Mechanism of Action

NPS-2143 is a non-competitive antagonist of the CaSR, a G-protein coupled receptor that plays a central role in regulating systemic calcium metabolism. In the parathyroid gland, the CaSR detects changes in extracellular calcium levels and modulates the secretion of PTH. High calcium levels activate the CaSR, suppressing PTH secretion, while low calcium levels lead to CaSR inactivation and subsequent PTH release.

By binding to the transmembrane domain of the CaSR, **NPS-2143** allosterically inhibits its activation by extracellular calcium.^{[5][6]} This inhibition mimics a state of hypocalcemia, thereby triggering a rapid and transient increase in the secretion of PTH from the parathyroid glands.^[4]^[7] The pulsatile nature of this PTH release is critical for its anabolic effects on bone, as continuous elevation of PTH can lead to bone resorption.^[8]

Signaling Pathway of NPS-2143 Action in Parathyroid Cells

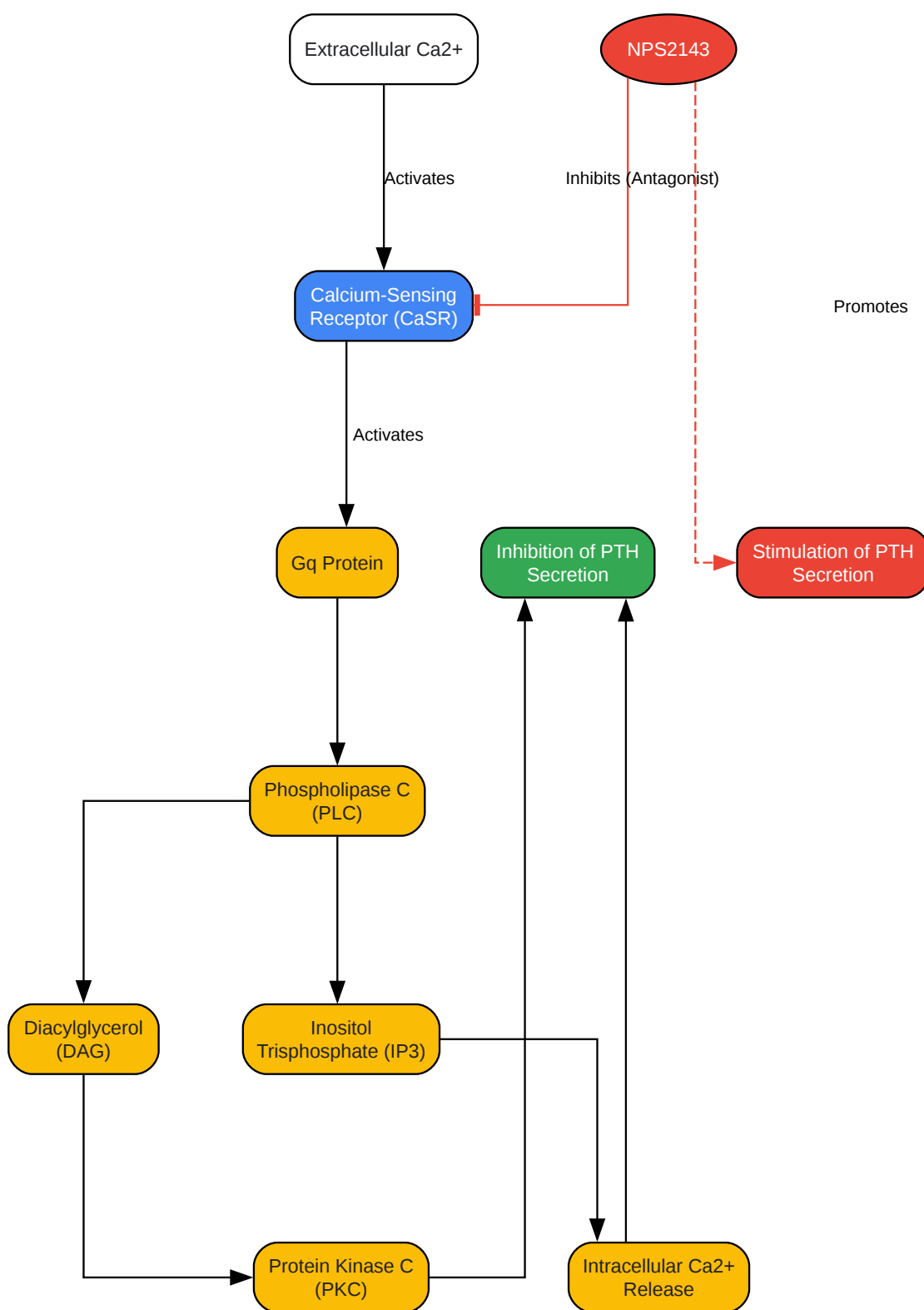


Figure 1: NPS-2143 Signaling Pathway in Parathyroid Cells

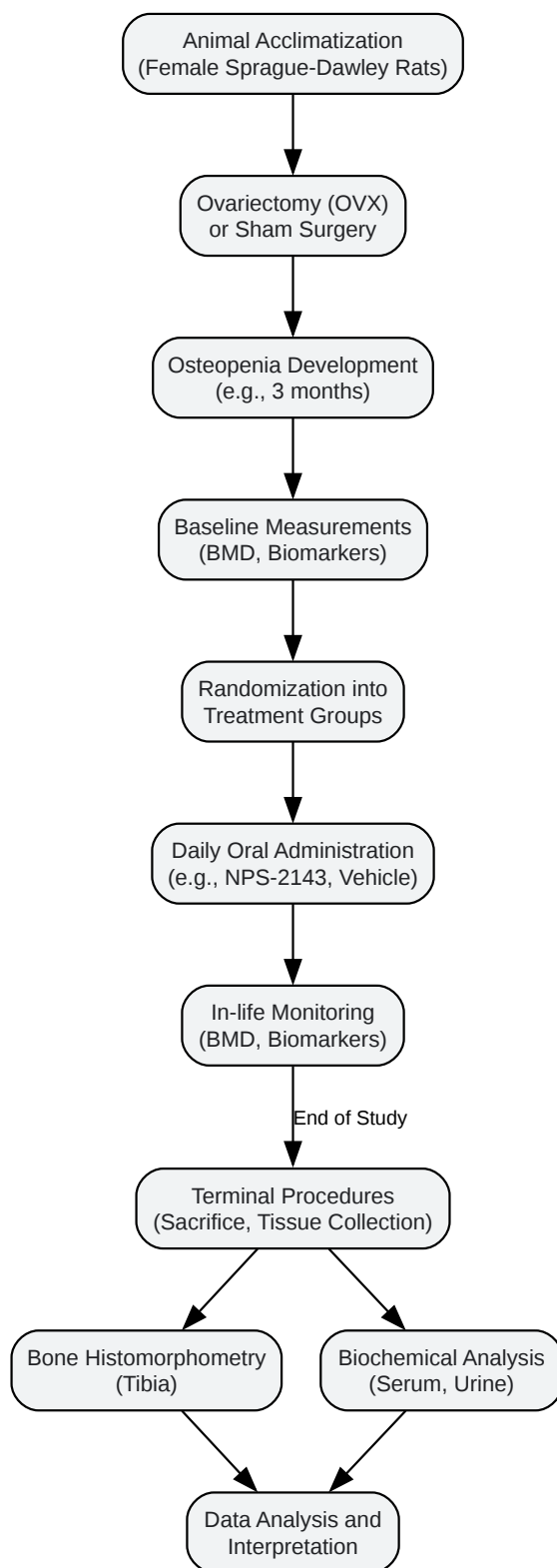


Figure 2: Experimental Workflow for Ovariectomized (OVX) Rat Study

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